2-Amino-1-(5-ethylfuran-2-yl)ethanone
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Overview
Description
2-Amino-1-(5-ethylfuran-2-yl)ethanone is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with an ethyl group and an amino group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-ethylfuran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with acetic anhydride to form 2-acetyl-5-methylfuran, which is then subjected to a reductive amination process using ammonia or an amine source to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-ethylfuran-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-1-(5-ethylfuran-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-ethylfuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanone: Similar in structure but with a phenyl group instead of a furan ring.
2-Aminoacetophenone: Another related compound with an acetophenone moiety.
2-Amino-1-(4-chlorophenyl)ethanone: Features a chlorophenyl group instead of a furan ring
Uniqueness
2-Amino-1-(5-ethylfuran-2-yl)ethanone is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can participate in various reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(5-ethylfuran-2-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4H,2,5,9H2,1H3 |
InChI Key |
CWOLOSVGYYMGCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)CN |
Origin of Product |
United States |
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